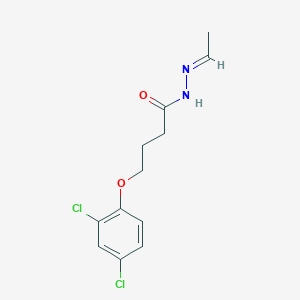
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide, commonly known as DCB, is a synthetic compound that belongs to the family of herbicides. It was first synthesized in 1955 by the German chemist, Fritz Schumann. DCB is widely used in agriculture to control the growth of weeds in crops such as corn, soybeans, and wheat. In recent years, DCB has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
DCB acts as a herbicide by inhibiting the biosynthesis of chlorophyll in plants. It does this by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, DCB inhibits the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DCB has been shown to have a range of biochemical and physiological effects. In plants, DCB inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, DCB inhibits the activity of histone deacetylase, leading to the inhibition of cancer cell growth and proliferation. In addition, DCB has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, DCB has some limitations for use in laboratory experiments. It is toxic to humans and animals, and therefore must be handled with care. In addition, its use as a herbicide may limit its availability for use in scientific research.
Direcciones Futuras
There are several future directions for research on DCB. In the field of agriculture, DCB could be further studied for its potential use in controlling the growth of weeds in crops. In the field of cancer research, DCB could be further studied for its potential use in the treatment of various types of cancer. In addition, DCB could be further studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is needed to fully understand the potential applications of DCB in various fields of science.
Métodos De Síntesis
DCB can be synthesized by the reaction of 2,4-dichlorophenol with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrazine hydrate to obtain DCB. The synthesis of DCB is a complex process that requires careful handling of chemicals and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
DCB has been extensively studied for its potential applications in various fields of science. In the field of agriculture, DCB has been shown to be effective in controlling the growth of weeds without harming the crops. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. DCB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
Fórmula molecular |
C12H14Cl2N2O2 |
|---|---|
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-[(E)-ethylideneamino]butanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-2-15-16-12(17)4-3-7-18-11-6-5-9(13)8-10(11)14/h2,5-6,8H,3-4,7H2,1H3,(H,16,17)/b15-2+ |
Clave InChI |
FZFNAOIIJQKDEP-RSSMCMFDSA-N |
SMILES isomérico |
C/C=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)








![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)